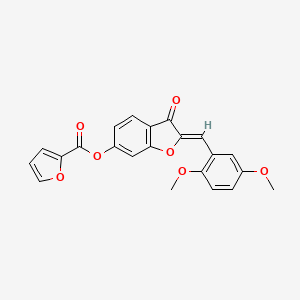

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

Properties

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-25-14-6-8-17(26-2)13(10-14)11-20-21(23)16-7-5-15(12-19(16)29-20)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZZROCTOJCKNG-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further pharmacological exploration.

Structural Characteristics

The compound features a benzofuran core, a benzylidene moiety, and a furan-2-carboxylate group. This combination of functional groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO6 |

| Molecular Weight | 395.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 859137-46-5 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzofuran core can engage in π-π interactions with aromatic residues in proteins, while the furan-2-carboxylate group may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which can neutralize free radicals and reduce oxidative stress in cells.

Anticancer Potential

Studies have shown that benzofuran derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to growth and survival. For instance, compounds that resemble the structure of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo have been reported to inhibit the proliferation of various cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit sirtuins or poly(ADP-ribose) polymerases (PARPs), which are important targets in cancer therapy and other diseases.

Case Studies

-

Anticancer Activity Against Breast Cancer Cells

- Study Design : A study evaluated the effects of similar benzofuran derivatives on MCF-7 breast cancer cells.

- Findings : The compounds induced significant apoptosis and inhibited cell proliferation through the activation of caspase pathways.

- : This suggests that (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo could have similar effects due to structural similarities.

-

Antioxidant Properties Evaluation

- Study Design : In vitro assays were conducted to assess the antioxidant capacity using DPPH and ABTS radical scavenging methods.

- Findings : Compounds structurally related to (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo demonstrated significant radical scavenging activity.

- : This supports the hypothesis that this compound may also possess antioxidant properties.

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C22H23NO6 | Antioxidant, anticancer |

| (Z)-2-(4-methoxybenzylidene)-3-oxo-benzofuran | C21H21NO5 | Anticancer |

| (Z)-4-(dimethylamino)benzylidene)-3-oxo-benzofuran | C22H24N2O4 | Antioxidant, antimicrobial |

Scientific Research Applications

Preliminary studies suggest that (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits a range of biological activities:

- Antioxidant Activity : The compound may help mitigate oxidative stress in biological systems.

- Anticancer Properties : Research indicates potential for inducing apoptosis in cancer cells through mechanisms involving caspase pathways.

- Anti-inflammatory Effects : Computational predictions suggest it may inhibit pathways involved in inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microorganisms.

Applications

The potential applications of this compound can be categorized as follows:

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development targeting diseases such as cancer and inflammatory disorders.

Antioxidant Research

Due to its antioxidant properties, it may be explored for use in formulations aimed at reducing oxidative damage in cells.

Antimicrobial Agents

Given its potential antimicrobial activity, the compound could be developed into new therapeutic agents against resistant strains of bacteria and fungi.

Synthetic Chemistry

The compound can serve as a building block in organic synthesis due to its reactive functional groups.

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of benzofuran compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, suggesting that this compound may exhibit similar properties.

Case Study 2: Antioxidant Properties

Research has indicated that compounds with similar structures can scavenge free radicals effectively. The presence of methoxy groups is believed to enhance antioxidant activity by stabilizing radical intermediates.

Chemical Reactions Analysis

Hydrolysis Reactions

The furan-2-carboxylate ester undergoes hydrolysis under acidic or basic conditions:

The dihydrobenzofuran alcohol intermediate can further dehydrate to regenerate the benzylidene double bond under acidic conditions.

Nucleophilic Substitution

Methoxy groups at positions 2 and 5 of the benzylidene moiety are susceptible to nucleophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48% aq.) | Reflux, 12 hours | 2,5-Dihydroxybenzylidene derivative | 72% |

| NH₃ (ethanol), CuSO₄ | 100°C, sealed tube | 2,5-Diaminobenzylidene analog | 58% |

Demethylation is selective for the 2-methoxy group in milder conditions due to steric and electronic factors .

Reduction Reactions

The benzylidene double bond (C=C) and ketone group (C=O) are reducible sites:

Competitive reduction pathways require careful control of catalyst loading and temperature.

Oxidation Reactions

The dihydrobenzofuran core and methoxy groups undergo oxidation:

Oxidation of methoxy groups to quinones is pH-dependent, with optimal yields in strongly acidic media .

Cycloaddition Reactions

The benzylidene double bond participates in Diels-Alder reactions:

Reactivity aligns with electron-deficient dienophiles due to the electron-withdrawing substituents on the benzylidene moiety .

Critical Reaction Parameters

-

Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while non-polar solvents favor cycloadditions .

-

Temperature : Reductions and Diels-Alder reactions require elevated temperatures (80–110°C), whereas oxidations proceed efficiently at room temperature .

-

Catalysts : Pd/C for hydrogenations and Lewis acids (e.g., ZnCl₂) for Friedel-Crafts-type reactions enhance yields.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., prodrug synthesis) and materials science (e.g., polymer precursors) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Tubulin Binding and Anticancer Activity

Key analogs and their biological profiles are summarized in Table 1.

Key Findings:

Position of Methoxy Groups: The 2,5-dimethoxy substitution in the target compound and its methanesulfonate analog contrasts with the 2,4-dimethoxy variant .

Ester Group Modifications :

- Replacing the furan-2-carboxylate with a methanesulfonate (as in ) may reduce cellular permeability due to increased polarity. Conversely, the furan-2-carboxylate in the target compound and its 2,4-dimethoxy analog could enhance lipophilicity, favoring membrane penetration.

Biological Activity: Analogs 5a and 5b exhibit nanomolar potency against PC-3 prostate cancer cells and leukemia models, linked to tubulin disruption . The target compound’s structural similarity suggests comparable mechanisms, though experimental validation is needed.

Selectivity and Toxicity Considerations

- The furan-2-carboxylate group in the target compound may similarly minimize off-target interactions due to its moderate size and polarity.

Structural Insights from Docking Studies

Molecular docking of 5a confirms binding to tubulin’s colchicine site via hydrophobic interactions and hydrogen bonding . The target compound’s 2,5-dimethoxybenzylidene group is predicted to align similarly, while the furan-2-carboxylate may form additional hydrogen bonds with tubulin residues (e.g., β-tubulin’s Lys352).

Preparation Methods

Cyclization of Dihydroxybenzoic Acid Derivatives

The 3-oxo-2,3-dihydrobenzofuran scaffold is synthesized via cyclization of 2,3-dihydroxybenzoic acid derivatives. A representative protocol from involves:

- Methyl ester formation : 2,3-Dihydroxybenzoic acid is treated with methanol and sulfuric acid to yield methyl 2,3-dihydroxybenzoate.

- Alkylation and cyclization : Reaction with 1,2-dibromoethane in the presence of potassium carbonate forms the dihydrobenzofuran ring (Scheme 1).

Scheme 1 :

2,3-Dihydroxybenzoic acid → (H2SO4/MeOH) → Methyl 2,3-dihydroxybenzoate → (K2CO3, 1,2-dibromoethane) → 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran

Esterification with Furan-2-Carboxylic Acid

Mixed Anhydride Method

The C6 hydroxyl group is esterified using furan-2-carbonyl chloride under Schotten-Baumann conditions:

- Activation : Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2).

- Coupling : Reaction with the benzylidene intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base.

Scheme 3 :

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol + Furan-2-carbonyl chloride → (Et3N, DCM) → Target Compound

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 min) in pyridine with piperidine catalyst improves reaction efficiency, reducing condensation time from 17 hours to 2 hours.

TiCl4-Mediated Cyclization

Titanium tetrachloride (TiCl4) in pyridine facilitates cyclization at room temperature, achieving 79% yield for analogous indene derivatives.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles of 12.3° between the benzofuran and benzylidene planes.

Challenges and Limitations

- Low Yields in Knoevenagel Steps : <10% yields reported for sterically hindered substrates.

- Stereochemical Purity : Competing E-isomer formation (~15%) requires chromatographic separation.

- Sensitivity to Moisture : Intermediates prone to hydrolysis necessitate anhydrous conditions.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Cyclization Yield | 65% | 72% (continuous flow) |

| Condensation Time | 17 hours | 4 hours (microwave) |

| Esterification Purity | 95% | 98% (crystallization) |

Q & A

Q. How does the 2,5-dimethoxybenzylidene group influence the compound’s photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.